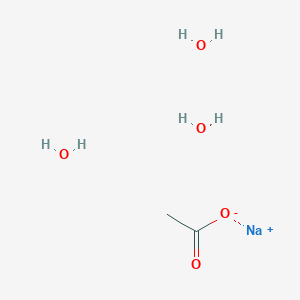

Sodium acetate trihydrate

Description

Sodium Acetate is chemically designated CH3COONa, a hygroscopic powder very soluble in water. Sodium acetate could be used as additives in food, industry, concrete manufacture, heating pads and in buffer solutions. Medically, sodium acetate is important component as an electrolyte replenisher when given intravenously. It is mainly indicated to correct sodium levels in hyponatremic patients. It can be used also in metabolic acidosis and for urine alkalinization.

Sodium Acetate is the trihydrate sodium salt of acetic acid with alkalinizing, diuretic and electrolyte replacement properties. Following absorption, sodium acetate generates sodium bicarbonate, thereby raising blood and urine pH. In addition, this agent may increase serum sodium concentration.

Sodium Acetate Anhydrous is the anhydrous, sodium salt form of acetic acid. Sodium acetate anhydrous disassociates in water to form sodium ions (Na+) and acetate ions. Sodium is the principal cation of the extracellular fluid and plays a large part in fluid and electrolyte replacement therapies. Sodium acetate anhydrous is used as an electrolyte replenisher in isosmotic solution for parenteral replacement of acute losses of extracellular fluid without disturbing normal electrolyte balance.

The trihydrate sodium salt of acetic acid, which is used as a source of sodium ions in solutions for dialysis and as a systemic and urinary alkalizer, diuretic, and expectorant.

Properties

Key on ui mechanism of action |

It works as a source of sodium ions especially in cases of hyponatremic patients. Sodium has a primary role in regulating extracellular fluid volume. It controls water distribution, fluid and electrolyte balance and the osmotic pressure of body fluids. Sodium is also involved in nerve conduction, muscle contraction, acid-base balance and cell nutrient uptake. |

|---|---|

CAS No. |

6131-90-4 |

Molecular Formula |

C2H6NaO3 |

Molecular Weight |

101.06 g/mol |

IUPAC Name |

sodium;acetate |

InChI |

InChI=1S/C2H4O2.Na.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChI Key |

PNNIIULEYDEVIV-UHFFFAOYSA-N |

impurities |

Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds. |

SMILES |

CC(=O)[O-].O.O.O.[Na+] |

Isomeric SMILES |

CC(=O)[O-].O.O.O.[Na+] |

Canonical SMILES |

CC(=O)O.O.[Na] |

Color/Form |

WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS Colorless |

density |

1.528 g/ml 1.5 g/cm³ |

melting_point |

324 °C 328 °C |

Other CAS No. |

6131-90-4 |

physical_description |

Dry Powder; Pellets or Large Crystals; Liquid Anhydrous:White, odourless, granular, hygroscopic powder White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER. |

Related CAS |

6131-90-4 (Parent) 127-09-3 (anhydrous) |

solubility |

WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C; SLIGHTLY SOL IN ALCOHOL Solubility in water, g/100ml at 20 °C: 46.5 |

Synonyms |

Sodium Acetate Sodium Acetate Trihydrate Sodium Acetate, Anhydrous |

vapor_pressure |

0.00000071 [mmHg] |

Origin of Product |

United States |

Foundational & Exploratory

The pKa of Sodium Acetate Buffer: A Technical Guide

This guide provides a comprehensive overview of the pKa of sodium acetate buffer, a critical parameter for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings, experimental determination, and practical implications of this value.

A sodium acetate buffer is a solution containing a weak acid, acetic acid (CH₃COOH), and its conjugate base, the acetate ion (CH₃COO⁻), typically supplied by its salt, sodium acetate (CH₃COONa).[1] The pKa is a fundamental property of the acidic component, acetic acid, and it dictates the pH range over which the buffer is most effective.

Core Concepts: pKa and the Henderson-Hasselbalch Equation

The pKa is the negative logarithm of the acid dissociation constant (Ka) of a weak acid.[2][3] For acetic acid, the dissociation in water is represented by the following equilibrium:

CH₃COOH + H₂O ⇌ H₃O⁺ + CH₃COO⁻

The Ka is the equilibrium constant for this reaction. The pKa value indicates the strength of the acid; a lower pKa corresponds to a stronger acid.[4] The widely accepted pKa of acetic acid at 25°C is approximately 4.76 .[2][5][6][7]

The behavior of a sodium acetate buffer is quantitatively described by the Henderson-Hasselbalch equation :[1][8][9]

pH = pKa + log ( [CH₃COO⁻] / [CH₃COOH] )

Where:

-

pH is the measure of the acidity of the buffer solution.

-

pKa is the acid dissociation constant of acetic acid.

-

[CH₃COO⁻] is the molar concentration of the acetate ion (the conjugate base).

-

[CH₃COOH] is the molar concentration of acetic acid (the weak acid).

A key insight from this equation is that when the concentrations of the weak acid and its conjugate base are equal ([CH₃COO⁻] / [CH₃COOH] = 1), the logarithmic term becomes zero.[9] At this point, the pH of the buffer solution is equal to the pKa of the acid .[3] This is also the point where the buffer has its maximum buffering capacity, meaning it is most resistant to changes in pH upon the addition of an acid or base.[1]

Quantitative Data Summary

The essential quantitative data related to the sodium acetate buffer system is summarized in the table below.

| Parameter | Value | Description |

| pKa of Acetic Acid | 4.76 | The negative logarithm of the acid dissociation constant for acetic acid at 25°C.[2][5][6] |

| Ka of Acetic Acid | 1.74 x 10⁻⁵ | The acid dissociation constant for acetic acid at 25°C.[4] |

| Optimal Buffering pH | ~4.76 | The pH at which the buffer has maximum capacity, where [CH₃COOH] = [CH₃COO⁻].[3][9] |

| Effective Buffering Range | ~3.76 - 5.76 | The pH range where the buffer is effective, typically considered to be pKa ± 1. |

Experimental Determination of pKa

The pKa of acetic acid can be determined experimentally with high accuracy using a pH titration method. This involves titrating a weak acid (acetic acid) with a strong base (e.g., sodium hydroxide, NaOH) and monitoring the pH change.[3][10]

Detailed Experimental Protocol

Objective: To determine the pKa of acetic acid by potentiometric titration.

Materials:

-

0.1 M Acetic Acid (CH₃COOH) solution

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

pH meter, calibrated with standard buffers (pH 4.00 and 7.00)

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette

-

100 mL beaker

-

Pipettes and other standard laboratory glassware

-

Distilled or deionized water

Procedure:

-

Calibration of pH Meter: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions of pH 4.00 and 7.00.

-

Preparation for Titration:

-

Pipette exactly 25.00 mL of the 0.1 M acetic acid solution into a 100 mL beaker.

-

Add approximately 25 mL of distilled water to ensure the pH electrode is sufficiently immersed.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb does not get hit by the stir bar.

-

-

Titration Process:

-

Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.

-

Record the initial pH of the acetic acid solution before adding any NaOH.

-

Begin adding the NaOH solution from the burette in small increments (e.g., 1.0 mL).

-

After each addition, stir the solution thoroughly and record the stable pH reading and the total volume of NaOH added.

-

As the pH begins to change more rapidly, reduce the increment size of the added NaOH (e.g., to 0.2 mL or 0.1 mL) to obtain more data points around the equivalence point.

-

Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12), well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of the measured pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point , which is the point of steepest inflection on the curve. This can be found visually or by calculating the first or second derivative of the titration curve. The volume of NaOH at this point is the equivalence volume (Veq).

-

Determine the half-equivalence point , which corresponds to the volume of NaOH that is exactly half of the equivalence volume (Veq / 2).

-

Find the pH on the titration curve that corresponds to this half-equivalence volume.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentrations of acetic acid and its conjugate base are equal. Therefore, the pH at the half-equivalence point is equal to the pKa of acetic acid .[3]

-

Visualizing the Experimental Workflow

The logical flow of the experimental determination of pKa can be visualized as follows:

References

- 1. 14.6 Buffers - Chemistry 2e | OpenStax [openstax.org]

- 2. Acetic acid - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atlas.org [atlas.org]

- 7. sciencing.com [sciencing.com]

- 8. atlas.org [atlas.org]

- 9. m.youtube.com [m.youtube.com]

- 10. studymoose.com [studymoose.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Acetate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of the crystal structure of sodium acetate trihydrate (CH₃COONa·3H₂O), a compound of significant interest in pharmaceutical sciences and materials research. A thorough understanding of its three-dimensional atomic arrangement is critical for applications ranging from drug formulation and stabilization to the design of phase-change materials. This guide synthesizes crystallographic data from key scientific literature, presenting it in a clear, accessible format with detailed experimental protocols and logical workflow visualizations.

Crystallographic Data Summary

The crystal structure of sodium acetate trihydrate has been determined with high precision, revealing a monoclinic system. The following tables summarize the key crystallographic data, primarily based on the redetermination by Wei and Ward (1977), which offers refined and accurate parameters.[1]

Table 1: Unit Cell Parameters [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 12.353(5) Å |

| b | 10.466(6) Å |

| c | 10.401(6) Å |

| α | 90° |

| β | 111.69(4)° |

| γ | 90° |

| Unit Cell Volume | 1249.7 ų |

| Z (Formula units per cell) | 8 |

| Calculated Density (Dx) | 1.447 g/cm³ |

Table 2: Data Collection and Refinement Details [1]

| Parameter | Value |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 23°C |

| 2θ range | < 65° |

| Number of unique reflections | 2279 |

| Final R-factor | 0.038 |

| Hydrogen atoms treatment | Isotropic |

| Non-hydrogen atoms treatment | Anisotropic |

Molecular and Crystal Structure Analysis

The crystal structure of sodium acetate trihydrate is characterized by a distorted octahedral coordination of the sodium ion (Na⁺) and an extensive network of hydrogen bonds.[1]

The Na⁺ ion is coordinated by six oxygen atoms.[1] These coordinating oxygens originate from both the carboxylate group of the acetate ion and the water molecules of hydration.[1] The Na⁺-O distances range from 2.349 to 2.512 Å.[1] Adjacent octahedra share edges, forming one-dimensional chains that are linked into a three-dimensional network through extensive hydrogen bonding between the acetate ions and the water molecules.[1]

The acetate ion's geometry is consistent with that observed in other acetate salts, with C-O bond distances of 1.253 Å and 1.257 Å.[1] Both carboxyl oxygen atoms participate in hydrogen bonding with the water molecules, creating sheets parallel to the (001) plane.[1]

Experimental Protocols

The determination of the crystal structure of sodium acetate trihydrate involves a series of well-defined experimental steps. The following protocol is based on the single-crystal X-ray diffraction methodology.

Crystal Preparation and Mounting

-

Crystallization : Single crystals of sodium acetate trihydrate are grown by the slow evaporation of an aqueous solution.[1]

-

Crystal Selection : A well-formed single crystal of suitable dimensions (e.g., approximately 0.25 x 0.29 x 0.89 mm) is selected under a microscope.[1]

-

Mounting : To prevent dehydration and degradation of the crystal in the X-ray beam, the selected crystal is sealed in a glass capillary tube containing a small amount of the saturated mother liquor.[1]

X-ray Data Collection

-

Instrumentation : A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Molybdenum Kα radiation) is used for data collection.[1]

-

Unit Cell Determination : The crystal is mounted on the goniometer head, and a series of diffraction images are collected to determine the unit cell parameters and the crystal orientation.

-

Data Collection Strategy : A full sphere of diffraction data is collected by systematically rotating the crystal through a series of ω, φ, and χ angles. The intensity of each reflection is recorded.

-

Data Reduction : The raw diffraction intensities are corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.[1]

Structure Solution and Refinement

-

Structure Solution : The corrected diffraction data is used to solve the phase problem and obtain an initial model of the crystal structure. This can be achieved using direct methods or Patterson methods.

-

Structure Refinement : The initial structural model is refined against the experimental data using a least-squares minimization process. The positions of the non-hydrogen atoms are refined anisotropically, while the hydrogen atoms are typically refined isotropically.[1]

-

Validation : The final refined structure is validated using various crystallographic metrics, including the R-factor, goodness-of-fit, and analysis of the residual electron density map. The final R-factor for the redetermined structure was 0.038, indicating a high-quality refinement.[1]

Visualizations

To further elucidate the experimental process and the structural relationships, the following diagrams are provided.

Caption: Experimental workflow for sodium acetate trihydrate crystal structure determination.

Caption: Key interactions within the sodium acetate trihydrate crystal structure.

References

Solubility Profile of Sodium Acetate Trihydrate in Water and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium acetate trihydrate in two common solvents: water and ethanol. Understanding the solubility characteristics of this compound is critical for a wide range of applications, from buffer preparation in biopharmaceutical manufacturing to its use as a reagent in chemical synthesis. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a standard experimental workflow.

Data Presentation: Quantitative Solubility

The following tables summarize the solubility of sodium acetate trihydrate in water and ethanol at various temperatures. The data is presented to facilitate easy comparison and reference.

Table 1: Solubility of Sodium Acetate Trihydrate in Water

| Temperature (°C) | Solubility (g / 100 mL) |

| -10 | 32.9[1] |

| 0 | 36.2[1] |

| 20 | 46.4[1] |

| 50 | 82.0[1] |

| 58 | 138.0 |

Table 2: Solubility of Sodium Acetate Trihydrate in Ethanol

| Temperature (°C) | Solubility (g / 100 mL) |

| Not Specified | 5.3[2] |

Table 3: Solubility of Anhydrous Sodium Acetate in Ethanol at Various Temperatures

| Temperature (°C) | Temperature (K) | Molar Solubility (mol·L⁻¹) |

| 15 | 288.15 | Data not explicitly provided in search results |

| 25 | 298.15 | Data not explicitly provided in search results |

| 35 | 308.15 | Data not explicitly provided in search results |

| 45 | 318.15 | Data not explicitly provided in search results |

| 55 | 328.15 | Data not explicitly provided in search results |

| 65 | 338.15 | Data not explicitly provided in search results |

The data in Table 3 is based on a study that measured the solubility of anhydrous sodium acetate in ethanol from 288.15 K to 338.15 K using a laser dynamic method.[3] While the study indicates the measurements were taken, the specific solubility values at each temperature were not available in the provided search results.

Experimental Protocols

Accurate determination of solubility is paramount for reliable research and development. The following are detailed methodologies for two common experimental protocols for determining the solubility of a solid in a liquid solvent.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5]

Objective: To determine the saturation concentration of sodium acetate trihydrate in a solvent at a specific temperature.

Materials:

-

Sodium acetate trihydrate (analytical grade)

-

Solvent (e.g., deionized water, absolute ethanol)

-

Glass flasks or vials with airtight seals

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated volumetric glassware

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of sodium acetate trihydrate to a flask containing the chosen solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the flasks tightly and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5] The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot using a syringe filter of a pore size sufficient to remove all undissolved particles (e.g., 0.45 µm). This step must be performed quickly to prevent temperature changes that could affect solubility.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Determine the concentration of sodium acetate trihydrate in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility of the sodium acetate trihydrate in the solvent at the specified temperature, taking into account the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that relies on weighing the dissolved solute after evaporating the solvent.[6][7]

Objective: To determine the mass of sodium acetate trihydrate dissolved in a known mass of solvent at saturation.

Materials:

-

Sodium acetate trihydrate

-

Solvent

-

Conical flask with a stopper

-

Analytical balance

-

Evaporating dish

-

Drying oven

-

Desiccator

-

Filtration apparatus

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of sodium acetate trihydrate in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1 and 2).

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Withdrawal and Weighing: Carefully decant or filter a known volume (e.g., 10 mL) of the clear saturated solution into a pre-weighed evaporating dish.[7] Record the exact mass of the solution.

-

Solvent Evaporation: Gently heat the evaporating dish to evaporate the solvent. This can be done on a hot plate at a low temperature or in a drying oven.

-

Drying to a Constant Weight: Once the solvent has evaporated, place the evaporating dish in a drying oven set at a temperature sufficient to remove any residual solvent without decomposing the sodium acetate trihydrate (e.g., 100-110 °C). Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation:

-

Mass of the dissolved solute = (Mass of the evaporating dish + residue) - (Mass of the empty evaporating dish).

-

Mass of the solvent = (Mass of the evaporating dish + solution) - (Mass of the evaporating dish + residue).

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound using the Shake-Flask Method.

References

- 1. Sodium acetate - Sciencemadness Wiki [sciencemadness.org]

- 2. Sciencemadness Discussion Board - Sodium acetate solubility? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

physical and chemical properties of sodium acetate trihydrate for lab use

An In-depth Technical Guide on the Core Physical and Chemical Properties of Sodium Acetate Trihydrate for Laboratory Use

Introduction

Sodium acetate trihydrate (CH₃COONa·3H₂O), the sodium salt of acetic acid, is a versatile and widely utilized compound in scientific research and drug development.[1] It presents as a colorless, crystalline solid that is highly soluble in water.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium acetate trihydrate, complete with experimental protocols and safety information for its effective and safe use in a laboratory setting.

Physical Properties

Sodium acetate trihydrate is a hygroscopic, crystalline solid that effloresces in warm, dry air.[3] It is odorless or may have a faint acetic acid smell.[4] Key physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Sodium acetate trihydrate |

| Synonyms | Sodium ethanoate trihydrate, Hot ice |

| CAS Number | 6131-90-4 |

| Chemical Formula | CH₃COONa·3H₂O |

| Molar Mass | 136.08 g/mol [1][2][4][5][6] |

| Appearance | White, deliquescent powder or colorless crystals[2][4][7] |

| Density | 1.45 g/cm³ (at 20 °C)[4][7][8] |

| Melting Point | 58 °C (136 °F; 331 K)[2][4][7][9] |

| Boiling Point | 122 °C (252 °F; 395 K) (decomposes)[4][7] |

| Flash Point | >250 °C[8][9] |

| Auto-ignition Temperature | 600 °C[10] |

| Crystal Structure | Monoclinic[7][11][12][13][14] |

Solubility

Sodium acetate trihydrate is highly soluble in water and moderately soluble in ethanol.[15]

| Solvent | Solubility | Temperature |

| Water | 32.9 g/100 mL | -10 °C[4] |

| 36.2 g/100 mL | 0 °C[4] | |

| 46.4 g/100 mL | 20 °C[4] | |

| 762 g/L | 20 °C[16] | |

| 82 g/100 mL | 50 °C[4] | |

| Ethanol | 5.3 g/100 mL[4][15] |

Chemical Properties

Sodium acetate trihydrate is the trihydrate sodium salt of acetic acid.[3][15] It is a stable compound under normal conditions but is incompatible with strong oxidizing agents and halogens.[9][15]

| Property | Value |

| pH | 7.5 - 9.5 (5% solution at 25 °C)[10] |

| ~8.9 (0.1 M aqueous solution)[15] | |

| pKa | 4.76 (for acetic acid)[4] |

| Latent Heat of Fusion | ~264–289 kJ/kg[7] |

Reactions

-

Buffer Solution : A solution of sodium acetate and acetic acid acts as a buffer, maintaining a relatively constant pH. This is particularly useful in biochemical applications where reactions are pH-dependent in a mildly acidic range (pH 4–6).

-

Ester Formation : It can be used to form an ester with an alkyl halide, such as bromoethane.[7] CH₃COONa + BrCH₂CH₃ → CH₃COOCH₂CH₃ + NaBr

-

Decarboxylation : Under forcing conditions (pyrolysis in the presence of sodium hydroxide), it undergoes decarboxylation to form methane.[7] CH₃COONa + NaOH → CH₄ + Na₂CO₃

-

Dehydration : Upon heating, it loses its water of crystallization and becomes anhydrous sodium acetate.[9][17]

Experimental Protocols

A. Preparation of a Sodium Acetate Buffer (0.1 M, pH 5.2)

This protocol describes the preparation of a common laboratory buffer.

Materials:

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Distilled or deionized water

-

Beaker

-

Graduated cylinder

-

pH meter

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Sodium Acetate: Weigh 13.61 g of sodium acetate trihydrate and dissolve it in approximately 800 mL of distilled water in a beaker.

-

Adjust pH: Place the beaker on a magnetic stirrer and add a stir bar. While monitoring with a calibrated pH meter, slowly add glacial acetic acid until the pH of the solution reaches 5.2.[18]

-

Final Volume: Carefully transfer the solution to a 1 L graduated cylinder and add distilled water to bring the final volume to 1000 mL.

-

Sterilization (Optional): If required for biological applications, the buffer solution can be filter-sterilized using a 0.22 µm filter.

B. Demonstration of Supersaturation and Crystallization

This experiment demonstrates the "hot ice" phenomenon, a result of the exothermic crystallization of a supersaturated sodium acetate solution.[19]

Materials:

-

Sodium acetate trihydrate

-

Beaker or flask

-

Heat source (e.g., hot plate)

-

Stirring rod

Procedure:

-

Melting: Gently heat sodium acetate trihydrate crystals in a clean beaker. The crystals will melt in their own water of crystallization at approximately 58 °C.[7]

-

Creating a Supersaturated Solution: Continue heating until all the solid has dissolved, forming a clear solution. If a crust forms, a very small amount of water can be added to redissolve it.[19]

-

Cooling: Carefully cool the solution to room temperature. The solution is now supersaturated.[7]

-

Initiating Crystallization: Induce crystallization by adding a small crystal of solid sodium acetate trihydrate or by scratching the inside of the beaker with a glass rod.

-

Observation: Observe the rapid crystallization of the solution, which releases heat (an exothermic process), causing the beaker to warm up.[7]

Key Experimental and Logical Workflows

Preparation of a Sodium Acetate Buffer

Caption: Workflow for preparing a sodium acetate buffer solution.

Supersaturation and Crystallization Cycle

Caption: The cycle of melting, supercooling, and crystallization.

Safety and Handling

While sodium acetate trihydrate is generally considered safe, proper laboratory practices should always be followed.[6]

-

Handling: Use in a well-ventilated area.[20] Avoid creating dust.[21] Avoid contact with skin, eyes, and clothing.[20][21] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[20][21]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[21] It is hygroscopic and should be protected from moisture.[21]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and halogens.[9][21]

-

First Aid:

In all cases of exposure or concern, seek medical attention.[20]

Applications in Research and Development

Sodium acetate trihydrate's properties make it valuable for a range of laboratory applications:

-

Buffer Preparation: As a component of buffer solutions, it is crucial for maintaining stable pH in biochemical and molecular biology experiments, such as enzyme assays and nucleic acid precipitation.[2][9][15]

-

Protein Crystallization: It is used as a precipitant in protein crystallization screens.[9][15]

-

Heating Applications: Its exothermic crystallization is utilized in reusable heating pads and for controlled temperature experiments.[8]

-

Carbon Source: In biotechnology, it can serve as a carbon source for bacterial cultures.[7]

-

Organic Synthesis: It acts as a precursor for forming esters from alkyl halides.[7][9][15]

References

- 1. chemignition.com [chemignition.com]

- 2. chemiis.com [chemiis.com]

- 3. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium acetate - Sciencemadness Wiki [sciencemadness.org]

- 5. Sodium Acetate Trihydrate Manufacturer, C2H9NaO5 Supplier & Exporter [krishnachemical.net]

- 6. Sodium Acetate Trihydrate | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium acetate - Wikipedia [en.wikipedia.org]

- 8. neutronco.com [neutronco.com]

- 9. Sodium acetate trihydrate | 6131-90-4 [amp.chemicalbook.com]

- 10. labbox.es [labbox.es]

- 11. journals.iucr.org [journals.iucr.org]

- 12. demo.nlinvesteert.nl [demo.nlinvesteert.nl]

- 13. fvs.com.py [fvs.com.py]

- 14. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 15. Sodium acetate trihydrate | 6131-90-4 [chemicalbook.com]

- 16. Sodium Acetate Trihydrate Hygroscopic, Ideal for Water Treatment & Buffer Solutions CAS Number 6131-90-4 - Industrial Raw Materials and Trisodium Acetate Hydrate [jiurunfa.en.made-in-china.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Sodium Acetate (3 M, pH 5.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 19. Sodium Acetate Trihydrate [intralabs.co.uk]

- 20. acrosschem.com [acrosschem.com]

- 21. media.laballey.com [media.laballey.com]

A Technical Guide to Sodium Acetate Trihydrate for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of sodium acetate trihydrate, focusing on its chemical properties, molecular characteristics, and critical applications in research and pharmaceutical development.

Chemical Identity and Molecular Characteristics

Sodium acetate trihydrate is the sodium salt of acetic acid in its hydrated form, containing three molecules of water.[1] It is a colorless, crystalline solid that is highly soluble in water.[2][3]

The chemical formula for sodium acetate trihydrate is C₂H₃NaO₂·3H₂O, often written as CH₃COONa·3H₂O.[4][5][6] Its molecular weight is 136.08 g/mol .[2][4][6][7][8]

The molecular weight is derived from the sum of the atomic weights of its constituent atoms, as detailed below.

| Element (Symbol) | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 2 | 12.011 | 24.022 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Sodium (Na) | 1 | 22.990 | 22.990 |

| Oxygen (O) | 5 | 15.999 | 79.995 |

| Total | 136.079 |

Note: Values are rounded for clarity. The accepted molecular weight is 136.08 g/mol .[4][7][8]

A summary of the key physical and chemical properties of sodium acetate trihydrate is presented below for easy reference.

| Property | Value | References |

| IUPAC Name | sodium;acetate;trihydrate | [7] |

| CAS Number | 6131-90-4 | [4][6][7] |

| Appearance | Colorless to white crystalline powder | [1][2][8] |

| Molecular Weight | 136.08 g/mol | [4][6][7][8] |

| Density | 1.45 g/cm³ | [8][9] |

| Melting Point | 58 °C (decomposes) | [2][8][9] |

| Solubility | Highly soluble in water | [2] |

| pH | ~8.9 (0.1M aqueous solution) | [10] |

Applications in Research and Drug Development

Sodium acetate trihydrate is a versatile reagent with numerous applications in laboratory and pharmaceutical settings.

-

Buffering Agent : It is a critical component in the preparation of acetate buffer solutions, which are effective in the pH range of 3.6 to 5.6.[11][12] These buffers are essential for maintaining stable pH conditions in biochemical assays, enzyme activity studies, and protein crystallization.[2][11]

-

Nucleic Acid Precipitation : In molecular biology, sodium acetate is widely used to precipitate DNA and RNA from aqueous solutions.[13] The sodium ions neutralize the negative charge on the phosphate backbone of nucleic acids, reducing their hydrophilicity and allowing them to be precipitated by alcohol (ethanol or isopropanol).[13][14]

-

Drug Formulation : In the pharmaceutical industry, it serves as a buffering agent and pH modifier to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[12][15][16] It is used in various formulations, including injectable drugs, intravenous (IV) solutions, dialysis solutions, and ophthalmic products.[12][16][17]

-

Protein Crystallization : Acetate buffers are commonly employed in screening and optimizing conditions for protein crystallization, a crucial step in determining protein structure.[11]

Experimental Protocols

Detailed methodologies for common laboratory procedures involving sodium acetate trihydrate are provided below.

This stock solution is a standard reagent for nucleic acid precipitation.

Materials:

-

Sodium acetate trihydrate (MW: 136.08 g/mol )

-

Glacial acetic acid

-

Nuclease-free distilled water

-

Sterile graduated cylinders and beakers

-

pH meter

-

Stir plate and stir bar

-

Autoclave or 0.22 µm filter for sterilization

Procedure:

-

Weigh 408.24 g of sodium acetate trihydrate.

-

Add the powder to a beaker containing approximately 700 mL of nuclease-free distilled water.

-

Dissolve the powder completely using a magnetic stir bar. The dissolution is endothermic and will cause the solution to cool.

-

Once dissolved, carefully adjust the pH to 5.2 by adding glacial acetic acid dropwise.[18] Monitor the pH continuously.

-

Transfer the solution to a graduated cylinder and adjust the final volume to 1 L with nuclease-free water.[18]

-

Verify the final pH. If necessary, allow the solution to warm to room temperature and re-adjust the pH.[18]

-

Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.[18]

-

Store at room temperature.

This protocol is used to concentrate and purify DNA from aqueous solutions.

Materials:

-

DNA sample

-

3 M Sodium Acetate, pH 5.2 (from Protocol 3.1)

-

Ice-cold 100% ethanol

-

70% ethanol (prepared with nuclease-free water)

-

Microcentrifuge

-

Pipettes and nuclease-free tips

Procedure:

-

Measure the volume of the DNA sample in a microcentrifuge tube.

-

Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA sample. For example, add 10 µL of sodium acetate to a 100 µL DNA sample.[19]

-

Mix the solution thoroughly by gentle vortexing or flicking the tube.

-

Add 2 to 2.5 volumes of ice-cold 100% ethanol.[20] For a 110 µL sample (DNA + sodium acetate), add 220-275 µL of ethanol.

-

Mix until the solution is homogenous. A DNA precipitate may become visible.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize DNA recovery.[20] For very dilute samples, overnight incubation is recommended.[21]

-

Centrifuge the sample at high speed (≥12,000 x g) for 15-30 minutes at 4°C.[14][20]

-

A small white pellet of DNA should be visible at the bottom of the tube. Carefully aspirate and discard the supernatant without disturbing the pellet.

-

Wash the pellet by adding 500 µL of 70% ethanol.[21] This step removes residual salt.

-

Centrifuge at high speed for 5-10 minutes at 4°C.[21]

-

Carefully remove the supernatant. A brief re-spin can help remove the last traces of ethanol.[21]

-

Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to redissolve.

-

Resuspend the DNA pellet in an appropriate volume of sterile water or TE buffer.

Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for preparing a 3M Sodium Acetate (pH 5.2) stock solution.

Caption: Workflow for the ethanol precipitation of DNA using sodium acetate.

References

- 1. Sodium Acetate Trihydrate | ACS, USP, FCC Grade [allanchem.com]

- 2. chemiis.com [chemiis.com]

- 3. Exploring the Versatile Applications of Sodium Acetate Trihydrate [chemical-sales.com]

- 4. 酢酸ナトリウム 三水和物 - 酢酸 ナトリウム塩 三水和物 [sigmaaldrich.com]

- 5. stanfordchem.com [stanfordchem.com]

- 6. | Advent [adventchembio.com]

- 7. Sodium Acetate Trihydrate | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. thomassci.com [thomassci.com]

- 9. Page loading... [guidechem.com]

- 10. Sodium acetate trihydrate | 6131-90-4 [chemicalbook.com]

- 11. Sodium Acetate Buffer Protocol and preparation [diagnopal.ca]

- 12. chemignition.com [chemignition.com]

- 13. geneticeducation.co.in [geneticeducation.co.in]

- 14. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]

- 15. Page loading... [guidechem.com]

- 16. What Is Sodium Acetate Trihydrate Used For [cneastchem.com]

- 17. chemignition.com [chemignition.com]

- 18. Sodium Acetate (3 M, pH 5.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 19. lab.rockefeller.edu [lab.rockefeller.edu]

- 20. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]

- 21. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Role of Water of Crystallization in Sodium Acetate Trihydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium acetate trihydrate (NaCH₃COO·3H₂O) is a compound where the water of crystallization is not merely an accessory but a fundamental component dictating its unique structural, physical, and functional properties. The three water molecules are intricately integrated into the crystal lattice, governing everything from its crystal structure and melting point to its remarkable ability to form supersaturated solutions. This behavior is harnessed in applications ranging from phase change materials (PCMs) for thermal energy storage to critical excipients in pharmaceutical formulations. This guide provides a detailed examination of the multifaceted role of these water molecules, supported by quantitative data, experimental protocols, and process visualizations.

Structural and Physicochemical Significance of Water of Crystallization

The chemical formula NaCH₃COO·3H₂O explicitly indicates the presence of three water molecules for each unit of sodium acetate.[1][2] These are not superficially adsorbed but are integral components of the crystal structure, forming a stable crystalline lattice.[1][3]

Crystal Structure

Anhydrous sodium acetate and sodium acetate trihydrate possess fundamentally different crystal structures. The trihydrate form adopts a monoclinic crystal system.[2][3] The structure is a complex three-dimensional network built upon:

-

Ionic Interactions : Strong electrostatic forces exist between the positive sodium cations (Na⁺) and the negative acetate anions (CH₃COO⁻).[2][3]

-

Hydrogen Bonding : The water molecules are critical, creating an extensive network of hydrogen bonds. They link the acetate ions and coordinate with the sodium ions, which exist in a distorted octahedral coordination. This network of hydrogen bonds holds the entire lattice together, defining its shape and stability.[3]

The removal of this water of crystallization upon heating leads to the collapse of this structure and the formation of anhydrous sodium acetate, which has a different crystalline arrangement described as alternating layers of sodium-carboxylate and methyl groups.[3]

Influence on Physicochemical Properties

The presence of hydration water dramatically alters the compound's physical properties. The most significant differences between the anhydrous and trihydrate forms are summarized below.

| Property | Sodium Acetate Anhydrous | Sodium Acetate Trihydrate | Role of Water of Crystallization |

| Chemical Formula | CH₃COONa[4] | CH₃COONa·3H₂O[4] | Adds 3 water molecules to the formula unit. |

| Molar Mass | 82.03 g/mol [4] | 136.08 g/mol [4][5] | Increases the overall mass of the compound. |

| Appearance | White deliquescent/hygroscopic powder[6] | Colorless or white crystalline solid[1][6] | Contributes to the formation of a distinct crystalline structure. |

| Density | 1.528 g/cm³ (at 20°C) | 1.45 g/cm³ (at 20°C) | The organized lattice including water is less dense. |

| Melting Point | 324 °C (decomposes) | 58 °C | The crystal lattice containing water melts at a much lower temperature. |

| Solubility in Water | 123.3 g/100 mL (at 20°C) | 46.5 g/100 mL (at 20°C) | The trihydrate form is less soluble at room temperature as it is already partially hydrated. |

| Water Content | 0%[4] | ~39.7% | Constitutes a significant portion of the compound's mass. |

The Phenomenon of Supersaturation and Exothermic Crystallization

The most notable property endowed by the water of crystallization is the ability of sodium acetate trihydrate to form a supersaturated solution that releases a significant amount of heat upon crystallization.[7][8] This "hot ice" phenomenon is a direct consequence of the phase transition behavior involving the water of hydration.[2]

When heated above its melting point of 58°C, sodium acetate trihydrate does not simply melt; it dissolves in its own water of crystallization.[9] If this solution is then cooled carefully and without disturbance, it does not immediately recrystallize. It forms a metastable, supersaturated solution, containing more dissolved sodium acetate than would be possible at that temperature under normal equilibrium conditions.[9][10]

The introduction of a nucleation site, such as a seed crystal of sodium acetate trihydrate, triggers a rapid and exothermic crystallization process.[7][11] The dissolved sodium acetate and water molecules rapidly organize themselves back into the stable, lower-energy trihydrate crystal lattice, releasing the stored latent heat of fusion.[9][12] This process is the principle behind reusable hand warmers and heating pads.[6][13]

Role in Pharmaceutical Development

In the pharmaceutical industry, both anhydrous and trihydrate forms of sodium acetate are utilized, with the choice depending on the specific requirements of the formulation. The water of crystallization in the trihydrate form imparts properties that are valuable in several applications.

-

Buffering Agent : Sodium acetate, in combination with acetic acid, forms a robust buffer system effective in the pH range of 3.6 to 5.6.[14] Sodium acetate trihydrate is frequently used to prepare these buffers for liquid formulations, including intravenous (IV) solutions, dialysis solutions, and ophthalmic products, to maintain pH stability, which is critical for drug efficacy and patient safety.[13][14][15][16]

-

IV and Dialysis Solutions : It serves as a source of sodium ions for electrolyte replenishment and as a metabolic precursor to bicarbonate to correct metabolic acidosis.[15][16] Its high solubility in water (when heated) and well-defined hydration state make it suitable for formulating sterile injectable solutions with precise concentrations.

-

Drug Delivery : The compound can be used to increase the solubility of certain drugs, thereby enhancing their absorption and bioavailability.[13]

Key Experimental Protocols

Protocol for Gravimetric Determination of Water of Crystallization

This experiment quantifies the percentage of water in sodium acetate trihydrate by heating the sample to drive off the water molecules and measuring the mass loss.[17][18][19]

Methodology:

-

Preparation : Accurately weigh a clean, dry porcelain crucible and its lid using an analytical balance (Mass 1).

-

Sample Weighing : Add approximately 2-3 grams of sodium acetate trihydrate crystals to the crucible and weigh it again with the lid (Mass 2).

-

Initial Heating : Place the crucible on a clay triangle supported by a ring stand. Heat gently with a Bunsen burner, with the lid slightly ajar to allow water vapor to escape. Increase the heat gradually and maintain for 10-15 minutes.

-

Cooling : Turn off the Bunsen burner and allow the crucible to cool completely to room temperature in a desiccator to prevent reabsorption of atmospheric moisture.

-

Post-Heating Weighing : Once cool, weigh the crucible, lid, and its anhydrous contents (Mass 3).

-

Heating to Constant Mass : Repeat the heating (5 minutes), cooling, and weighing steps until two consecutive mass readings are identical (or within ±0.002 g), ensuring all water of crystallization has been removed. The final, constant mass is Mass 4.

-

Calculation :

-

Mass of hydrated salt = Mass 2 - Mass 1

-

Mass of water lost = Mass 2 - Mass 4

-

Percentage of water = (Mass of water lost / Mass of hydrated salt) x 100

-

Protocol for Preparation of a Supersaturated Solution

This protocol details the steps to create a supersaturated solution of sodium acetate, demonstrating the crucial role of the water of crystallization.[7][10]

Methodology:

-

Mixing : In a clean 500 mL Erlenmeyer flask, combine 160 g of sodium acetate trihydrate with 30 mL of distilled water.[10]

-

Dissolution : Gently heat the mixture on a hot plate or in a water bath. Stir occasionally until all the solid has completely dissolved, forming a clear, homogeneous solution.[7][10] Ensure no solid crystals remain on the inner walls of the flask; they can be rinsed down with a minimal amount of distilled water.

-

Cooling : Remove the flask from the heat source, cover its mouth (e.g., with an inverted beaker or Parafilm®) to prevent contamination from dust, which could act as nucleation sites.[7]

-

Equilibration : Allow the solution to cool undisturbed to room temperature. This may take 1-3 hours.[7] The resulting clear solution is supersaturated with respect to sodium acetate trihydrate.

-

Crystallization Trigger : To initiate crystallization, carefully drop a single seed crystal of sodium acetate trihydrate into the cooled solution. Observe the rapid, exothermic formation of solid sodium acetate trihydrate.[9]

Characterization by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is ideal for studying the phase transitions of sodium acetate trihydrate.[20][21]

Methodology:

-

Sample Preparation : A small, accurately weighed sample (typically 5-10 mg) of sodium acetate trihydrate is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup : An empty, sealed aluminum pan is used as a reference. The instrument is programmed with a specific temperature profile.

-

Thermal Cycling : The sample is subjected to a controlled heating and cooling cycle. For example, heating from room temperature to 80°C (above the melting point) and then cooling back down.

-

Data Analysis : The DSC curve plots heat flow against temperature.

-

Melting : An endothermic peak is observed during heating. The onset temperature of this peak corresponds to the melting point (around 58°C), and the area under the peak is integrated to determine the latent heat of fusion.[20][22]

-

Crystallization : An exothermic peak is observed during cooling. The onset of this peak is the crystallization temperature. In the absence of a nucleating agent, this will show significant supercooling.[20] The area of this peak represents the latent heat of crystallization.

-

Conclusion

The three molecules of water in sodium acetate trihydrate are far from passive constituents. They are the architects of its crystal structure, the primary influence on its physical properties, and the enablers of its most useful characteristic: the storage and release of thermal energy via a reversible phase transition. For researchers in materials science and drug development, a thorough understanding of the role of this "water of crystallization" is essential for leveraging the unique capabilities of this versatile compound.

References

- 1. What is Sodium Acetate Trihydrate [cneastchem.com]

- 2. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 3. demo.nlinvesteert.nl [demo.nlinvesteert.nl]

- 4. chemignition.com [chemignition.com]

- 5. Sodium Acetate Trihydrate | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. difference.wiki [difference.wiki]

- 7. Crystallization from a Supersaturated Solution [chem.rutgers.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Supersaturation of Sodium Acetate | Department of Chemistry | University of Washington [chem.washington.edu]

- 10. flinnsci.com [flinnsci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 13. Page loading... [guidechem.com]

- 14. chemignition.com [chemignition.com]

- 15. What Is Sodium Acetate Trihydrate Used For [cneastchem.com]

- 16. clinicaltrials.eu [clinicaltrials.eu]

- 17. What is Water of crystallisation calculation estimation method of determination % water in hydrated crystals gcse KS4 science igcse O level chemistry revision notes [docbrown.info]

- 18. youtube.com [youtube.com]

- 19. scribd.com [scribd.com]

- 20. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pbc-caup.com [pbc-caup.com]

- 22. researchgate.net [researchgate.net]

The Core Principles of DNA Precipitation: A Technical Guide to the Role of Sodium Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the theoretical basis for the use of sodium acetate in the precipitation of DNA. A cornerstone technique in molecular biology, understanding the fundamental principles of DNA precipitation is critical for the purification and concentration of nucleic acids in a variety of research and drug development applications. This document provides a comprehensive overview of the molecular mechanisms, quantitative data on factors influencing efficiency, detailed experimental protocols, and visual representations of the key processes.

Theoretical Basis: Unraveling the Mechanism of DNA Precipitation

Deoxyribonucleic acid (DNA) is a hydrophilic molecule due to the negatively charged phosphate groups (PO₄⁻) that constitute its sugar-phosphate backbone.[1] In an aqueous solution, water, a polar molecule with a high dielectric constant, forms a hydration shell around the DNA molecule. This interaction shields the negative charges of the phosphate groups, keeping the DNA dissolved.[2] The process of precipitating DNA out of solution, therefore, requires the disruption of this hydration shell and the neutralization of the negative charges on the phosphate backbone. This is achieved through the synergistic action of a salt, such as sodium acetate, and an alcohol, typically ethanol.

The Role of Sodium Acetate: Charge Neutralization

Sodium acetate (CH₃COONa) is a salt that, when dissolved in an aqueous solution, dissociates into positively charged sodium ions (Na⁺) and negatively charged acetate ions (CH₃COO⁻). The primary role of sodium acetate in DNA precipitation is to provide the monovalent cations (Na⁺) necessary to neutralize the negative charges of the phosphate groups on the DNA backbone.[1][3] These sodium ions form ionic bonds with the phosphate groups, effectively shielding their negative charges.[2] This charge neutralization reduces the repulsion between the DNA strands and makes the DNA molecule less hydrophilic, thereby decreasing its solubility in water.[1]

The Role of Ethanol: Reducing the Dielectric Constant

While the neutralization of charges by sodium ions is a crucial first step, it is not sufficient to precipitate DNA from an aqueous solution on its own. Water's high dielectric constant diminishes the electrostatic attraction between the sodium cations and the phosphate anions.[2] Ethanol, having a much lower dielectric constant than water, is added to the solution to reduce the overall dielectric constant.[2] This reduction in the dielectric constant strengthens the electrostatic interactions between the Na⁺ and PO₄⁻ ions, allowing for the formation of stable ionic bonds.[2]

As the ethanol concentration increases, it displaces the water molecules from the hydration shell surrounding the DNA. With the charges on the phosphate backbone neutralized and the hydration shell disrupted, the DNA molecules are no longer effectively shielded from each other. This leads to the aggregation of DNA molecules, which then precipitate out of the solution, becoming visible as a white, cotton-like substance.

Data Presentation: Quantitative Factors Influencing DNA Precipitation

The efficiency of DNA precipitation is influenced by several factors. The following tables summarize the quantitative data on the optimal conditions for these parameters.

Table 1: Effect of Reagent Concentration on DNA Precipitation

| Parameter | Recommended Final Concentration | Notes |

| Sodium Acetate | 0.3 M (pH 5.2) | A 1/10 volume of a 3 M stock solution is typically added.[1][4] |

| Ethanol | 2 to 2.5 volumes (relative to the sample volume after salt addition) | This achieves a final ethanol concentration of approximately 67-71%. |

Table 2: Influence of Incubation and Centrifugation Parameters on DNA Recovery

| Parameter | Condition | Effect on DNA Recovery |

| Incubation Temperature | -20°C or 0-4°C (on ice) | Lower temperatures are often recommended in protocols, but precipitation is effective at 0-4°C.[1] For very dilute samples, colder temperatures may improve yield. |

| Incubation Time | 15-30 minutes to overnight | Longer incubation times are generally required for smaller DNA fragments and lower concentrations to achieve acceptable recovery.[2][5] |

| Centrifugation Speed | >12,000 x g | Higher speeds lead to better recovery, especially for small DNA fragments and low concentrations.[5] |

| Centrifugation Time | 10-30 minutes | Longer centrifugation times improve the recovery of smaller DNA fragments and dilute samples.[5] |

Table 3: Impact of DNA Characteristics on Precipitation Efficiency

| DNA Characteristic | Observation | Recommendation for Improved Recovery |

| DNA Concentration | Precipitation is less efficient at concentrations below 10 ng/µL. | Use of a carrier, such as glycogen or linear polyacrylamide, can significantly improve recovery.[5] |

| DNA Size | Smaller DNA fragments (<200 bp) are precipitated less efficiently.[6] | Increase incubation time, use a carrier, or add MgCl₂ to a final concentration of 10 mM. |

Experimental Protocols

Below are two detailed methodologies for DNA precipitation using sodium acetate and ethanol.

Standard Protocol for DNA Precipitation

This protocol is suitable for routine precipitation of DNA from aqueous solutions.

Materials:

-

DNA sample in aqueous solution

-

3 M Sodium Acetate (pH 5.2)

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

Microcentrifuge

-

Pipettes and sterile, nuclease-free tips

Methodology:

-

Transfer the DNA sample to a sterile microcentrifuge tube.

-

Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA solution. For example, to 100 µL of DNA solution, add 10 µL of 3 M sodium acetate.

-

Mix the solution gently by vortexing or flicking the tube.

-

Add 2 to 2.5 volumes of ice-cold 100% ethanol. For a 110 µL sample (DNA + sodium acetate), add 220-275 µL of ethanol.

-

Invert the tube several times to mix thoroughly. A white precipitate of DNA may become visible.

-

Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples or small DNA fragments, incubation can be extended to overnight.

-

Centrifuge the tube at >12,000 x g for 15-30 minutes at 4°C.

-

Carefully decant the supernatant without disturbing the DNA pellet at the bottom of the tube. The pellet may be visible as a small white dot.

-

Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes any co-precipitated salts.

-

Centrifuge the tube at >12,000 x g for 5 minutes at 4°C.

-

Carefully decant the 70% ethanol. It is important to remove as much of the ethanol as possible. A brief second spin can help to collect any remaining liquid for removal.

-

Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to redissolve.

-

Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Protocol for Precipitating Low-Concentration or Small DNA Fragments

This protocol is optimized for the recovery of small amounts of DNA or short DNA fragments.

Materials:

-

All materials from the standard protocol

-

Glycogen or Linear Polyacrylamide (LPA) as a carrier (e.g., 20 mg/mL stock)

Methodology:

-

To the DNA sample in a sterile microcentrifuge tube, add a carrier to a final concentration of 20-50 µg/mL. For example, add 1 µL of 20 mg/mL glycogen to a 100 µL sample.

-

Add 1/10th volume of 3 M sodium acetate (pH 5.2).

-

Mix gently.

-

Add 2.5 to 3 volumes of ice-cold 100% ethanol.

-

Mix thoroughly and incubate at -20°C overnight or at -80°C for at least 1 hour.

-

Centrifuge at >14,000 x g for 30 minutes at 4°C. The carrier will help to form a more visible pellet.

-

Proceed with the washing and drying steps as described in the standard protocol (steps 9-13).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key molecular interactions and a typical experimental workflow for DNA precipitation.

Caption: Molecular mechanism of DNA precipitation with sodium acetate and ethanol.

Caption: A typical experimental workflow for DNA precipitation.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Ethanol precipitation - Wikipedia [en.wikipedia.org]

- 3. genelink.com [genelink.com]

- 4. benchchem.com [benchchem.com]

- 5. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]

- 6. med.upenn.edu [med.upenn.edu]

In-Depth Technical Guide to the Thermal Decomposition of Sodium Acetate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium acetate trihydrate (CH₃COONa·3H₂O), a compound of significant interest in various scientific and industrial applications, including as a phase change material for thermal energy storage and in pharmaceutical formulations. This document details the decomposition pathway, energetic changes, and experimental protocols for characterization, presenting quantitative data in a structured format for ease of comparison and analysis.

Introduction

Sodium acetate trihydrate is a hydrated salt that undergoes a series of thermal transformations upon heating. These transformations involve melting, dehydration, and subsequent decomposition of the anhydrous salt at higher temperatures. Understanding the precise nature of these events is critical for its application in fields where thermal stability and predictable decomposition are paramount. This guide synthesizes key data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to provide a detailed profile of its thermal behavior.

Thermal Decomposition Pathway

The thermal decomposition of sodium acetate trihydrate occurs in distinct stages. Initially, the compound melts in its own water of crystallization. This is followed by the loss of these water molecules to form anhydrous sodium acetate. At significantly higher temperatures, the anhydrous salt undergoes further decomposition. The final products of this high-temperature pyrolysis can vary depending on the experimental conditions, such as the atmospheric environment.

Melting and Dehydration

Upon heating, sodium acetate trihydrate first melts at approximately 58°C.[1] This melting is followed by a multi-step dehydration process where the three water molecules are released. This process is typically complete by around 150°C.

Decomposition of Anhydrous Sodium Acetate

The anhydrous sodium acetate is stable up to a much higher temperature. Its decomposition has been reported to begin at temperatures exceeding 400°C. The pyrolysis of anhydrous sodium acetate can proceed through different pathways, leading to a variety of products. Under inert atmospheres, it can decompose to form methane (CH₄) and sodium carbonate (Na₂CO₃). In the presence of oxygen or air, the decomposition can yield sodium oxide (Na₂O), carbon dioxide (CO₂), and carbon monoxide (CO). Acetic acid vapors may also be released during this process.[2][3]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of sodium acetate trihydrate.

Table 1: Thermogravimetric Analysis (TGA) Data for the Dehydration of Sodium Acetate Trihydrate

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Dehydration | 58 - 150 | 39.7 | ~39-40 |

Note: The observed mass loss corresponds to the removal of all three water molecules. The dehydration may occur in overlapping steps and the exact temperature range can vary slightly based on experimental conditions like heating rate.

Table 2: Differential Scanning Calorimetry (DSC) Data for Sodium Acetate Trihydrate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Melting | ~58 | ~78 | 36.9 |

| Dehydration | >100 | Varies | Endothermic |

Note: The enthalpy of fusion for the melting process has been reported in the range of 226–264 J/g.[4] The dehydration process is also endothermic, but specific enthalpy values are less commonly reported as it occurs over a broader temperature range and can overlap with the tail of the melting peak.

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following are typical experimental protocols for TGA and DSC analysis of sodium acetate trihydrate.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 5-10 mg of sodium acetate trihydrate.

-

Crucible: Open aluminum or platinum pan.

-

Atmosphere: High purity nitrogen or dry air, with a typical flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10°C/min is commonly used.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at 10°C/min.

-

-

Data Analysis: The mass loss as a function of temperature is recorded. The onset and end temperatures of the dehydration steps are determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Mass: 2-5 mg of sodium acetate trihydrate.

-

Crucible: Hermetically sealed aluminum pans are recommended to contain the molten sample and evolved water vapor during the initial stages.

-

Atmosphere: A purge of inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min is typically used.[5]

-

Heating Rate: A heating rate of 10°C/min is standard.[5]

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 200°C at 10°C/min.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The onset temperature, peak temperature, and enthalpy of thermal events (melting and dehydration) are determined by integrating the area under the respective peaks in the DSC curve.

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for thermal analysis.

Caption: Thermal decomposition pathway of sodium acetate trihydrate.

Caption: General experimental workflow for thermal analysis.

References

- 1. Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phas ... - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01454K [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Preparation of 3M Sodium Acetate Solution (pH 5.2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetate solutions are critical reagents in molecular biology and biochemistry, primarily utilized for the precipitation of nucleic acids (DNA and RNA). The 3M concentration at a pH of 5.2 is a widely used standard for this application. The sodium ions neutralize the negative charge of the phosphate backbone of the nucleic acids, and the pH of 5.2 is optimal for this process. This document provides a detailed protocol for the preparation of a 3M sodium acetate solution with a final pH of 5.2.

Data Presentation: Reagent Quantities

The following table summarizes the required quantities of reagents for preparing different volumes of a 3M sodium acetate solution. It is recommended to use sodium acetate trihydrate due to the hygroscopic nature of anhydrous sodium acetate, which can make accurate weighing challenging.[1][2]

| Final Volume (mL) | Sodium Acetate Trihydrate (g) (MW: 136.08 g/mol ) | Sodium Acetate Anhydrous (g) (MW: 82.03 g/mol ) | Initial Deionized Water (mL) |

| 50 | 20.41 | 12.31 | 35-40 |

| 100 | 40.82 | 24.61 | 70-80 |

| 500 | 204.12 | 123.05 | 350-400 |

| 1000 (1 L) | 408.24 | 246.10 | 700-800 |

Experimental Protocol

This protocol details the step-by-step methodology for preparing a 3M sodium acetate solution with a pH of 5.2.

Materials:

-

Sodium acetate trihydrate (CH₃COONa·3H₂O) or Sodium acetate anhydrous (CH₃COONa)

-

Glacial acetic acid (CH₃COOH)

-

Deionized or Milli-Q water

-

Beaker or flask

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

pH meter

-

Autoclavable storage bottle

Procedure:

-

Weighing the Reagent: Accurately weigh the required amount of sodium acetate (trihydrate or anhydrous) based on the desired final volume, as specified in the table above.[1][2][3]

-

Dissolving the Salt: Transfer the weighed sodium acetate to a beaker or flask. Add approximately 70-80% of the final desired volume of deionized or Milli-Q water. For example, for a 100 mL solution, add 70-80 mL of water.[1][2][3]

-

Complete Dissolution: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the sodium acetate is completely dissolved.[1][3] This may take a few minutes.

-

pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Carefully add glacial acetic acid dropwise to the sodium acetate solution while continuously monitoring the pH.[2][3] Continue adding acetic acid until the pH of the solution reaches 5.2. It is important to perform this step at room temperature as pH is temperature-dependent.

-

Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a graduated cylinder. Add deionized or Milli-Q water to bring the final volume to the desired level (e.g., 100 mL).[1][2][3]

-

Sterilization (Optional but Recommended): For applications requiring sterile conditions, such as nucleic acid purification, the solution should be sterilized. Transfer the solution to an autoclavable bottle and sterilize by autoclaving at 121°C for 20 minutes on a liquid cycle.[1][2] Some protocols also suggest filter-sterilizing the solution using a 0.2 µm filter.[3][4]

-

Storage: Store the prepared 3M sodium acetate solution, pH 5.2, at room temperature (+15°C to +25°C).[3][5]

Visualizations

Experimental Workflow for 3M Sodium Acetate Solution Preparation

Caption: A flowchart illustrating the sequential steps for preparing a 3M sodium acetate solution with a pH of 5.2.

References

Application Notes and Protocols for Ethanol Precipitation of RNA using Sodium Acetate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol precipitation is a fundamental technique in molecular biology for the concentration and purification of nucleic acids. This method utilizes the principle of reducing the solubility of nucleic acids in an aqueous solution by introducing a salt and a non-polar solvent, typically ethanol. Sodium acetate is a commonly used salt in this process due to its high efficiency in precipitating nucleic acids and its compatibility with downstream enzymatic reactions.[1][2] This document provides detailed application notes and protocols for the use of sodium acetate trihydrate in the ethanol precipitation of RNA, a critical step in various research and drug development applications, including gene expression analysis, RNA sequencing, and the production of RNA-based therapeutics.

The mechanism of RNA precipitation with sodium acetate and ethanol involves two key steps. First, the positively charged sodium ions (Na+) from sodium acetate neutralize the negatively charged phosphate backbone of the RNA molecules.[3][4] This charge neutralization reduces the hydrophilicity of the RNA, making it less soluble in water.[1][2] Subsequently, the addition of ethanol, a solvent with a lower dielectric constant than water, further decreases the solvating capacity of the solution for the nucleic acid-salt complex, causing the RNA to precipitate out of the solution.[4][5]

Data Presentation

The efficiency of RNA precipitation can be influenced by several factors, including the type and concentration of salt, incubation time, and temperature. The following tables summarize quantitative data on nucleic acid recovery under various conditions, extracted from a systematic investigation by Li et al. (2020). While the study focused on various nucleic acids, the data for miRNA (a small RNA) and other nucleic acids provide valuable insights into the optimization of RNA precipitation.

Table 1: Comparison of Nucleic Acid Recovery with Different Salts in Ethanol Precipitation

| Salt (Final Concentration) | miRNA Recovery (%) | Primer Recovery (%) | PCR Product Recovery (%) | Plasmid Recovery (%) |

| Sodium Acetate (0.3 M) | 75 | 88 | 72 | 80 |

| Ammonium Acetate (2.5 M) | 65 | 52 | 63 | 71 |

Data adapted from Li et al., 2020. This table demonstrates the superior recovery rates achieved with sodium acetate compared to ammonium acetate for various nucleic acids.

Table 2: Effect of Incubation Conditions on miRNA Recovery using Sodium Acetate and Ethanol

| Incubation Condition | miRNA Recovery (%) |

| -20°C, overnight | 61 |

| -20°C, 2 hours | 53 |

| 4°C, overnight | 58 |

| 4°C, 15 minutes | 45 |

| Room Temperature, 15 minutes | 42 |

| Room Temperature, 0 minutes | 38 |

Data adapted from Li et al., 2020. This table highlights that longer incubation times and lower temperatures generally lead to higher recovery of small RNAs like miRNA.

Table 3: Comparison of RNA Precipitation Efficiency with Different Salts

| Precipitation Method | Average Recovery (%) | Notes |

| 2.5 M Lithium Chloride | 74 | May not precipitate smaller RNA fragments as efficiently.[6] |

| 0.5 M Ammonium Acetate + 2.5 vol Ethanol | 85 | - |

This table provides a comparative view of RNA recovery using different precipitation agents, suggesting that ammonium acetate with ethanol may be more efficient for smaller RNA transcripts compared to lithium chloride alone.[6]

Experimental Protocols

Preparation of Reagents

1. 3 M Sodium Acetate Trihydrate Solution (pH 5.2)

-

Materials:

-

Sodium Acetate Trihydrate (CH₃COONa·3H₂O), Molecular Biology Grade

-

Glacial Acetic Acid

-

Nuclease-free water

-

-

Procedure:

-

Dissolve 408.24 g of sodium acetate trihydrate in 800 mL of nuclease-free water.

-

Adjust the pH to 5.2 by adding glacial acetic acid.

-

Bring the final volume to 1 L with nuclease-free water.

-

Sterilize by autoclaving.

-

Store at room temperature.

-

2. 100% Ethanol

-

Use absolute ethanol (≥99.5%), molecular biology grade. Store at -20°C in a spark-proof freezer.

3. 70% (v/v) Ethanol

-

Procedure:

-

Mix 70 mL of 100% ethanol with 30 mL of nuclease-free water.

-

Store at -20°C.

-

Standard Protocol for RNA Precipitation

This protocol is suitable for the general precipitation of total RNA from an aqueous solution.

-

Initial Sample Preparation:

-

Measure the volume of the RNA sample.

-

If the RNA concentration is low (<10 µg/mL), consider adding a carrier such as glycogen or linear polyacrylamide to a final concentration of 10-20 µg/mL to improve recovery.[7]

-

-

Addition of Sodium Acetate:

-

Add 1/10th volume of 3 M sodium acetate trihydrate solution (pH 5.2) to the RNA sample. For example, add 10 µL of 3 M sodium acetate to a 100 µL RNA sample to achieve a final concentration of 0.3 M.[8]

-

Mix thoroughly by vortexing gently or flicking the tube.

-

-

Addition of Ethanol:

-

Incubation:

-

Incubate the mixture to allow the RNA to precipitate. The incubation conditions can be varied depending on the nature and concentration of the RNA:

-

-

Centrifugation:

-

Washing the RNA Pellet:

-

Carefully decant the supernatant without disturbing the RNA pellet. The pellet may be visible as a small white precipitate at the bottom of the tube.

-

Add 500 µL to 1 mL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and other contaminants.

-

Centrifuge at high speed for 5-10 minutes at 4°C.

-

-

Drying the RNA Pellet:

-

Carefully decant the 70% ethanol.

-

Briefly centrifuge the tube again and remove any remaining ethanol with a fine pipette tip.

-

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.

-

-

Resuspension:

-

Resuspend the RNA pellet in an appropriate volume of nuclease-free water or a suitable buffer (e.g., TE buffer).

-